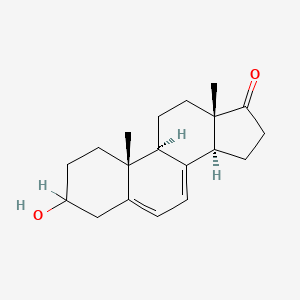

3-Hydroxyandrosta-5,7-dien-17-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,13,15-16,20H,5-11H2,1-2H3/t13?,15-,16-,18-,19-/m0/s1 |

InChI Key |

QKVSSSWYCZWEQM-MFHKAADGSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC=C4[C@@]3(CCC(C4)O)C)[C@@H]1CCC2=O |

Canonical SMILES |

CC12CCC3C(=CC=C4C3(CCC(C4)O)C)C1CCC2=O |

Synonyms |

3 beta-hydroxy-5,7-androstadien-17-one 3 beta-hydroxyandrosta-5,7-dien-17-one 3-BHADO 3-hydroxyandrosta-5,7-dien-17-one |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxyandrosta 5,7 Dien 17 One

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the construction of 3-Hydroxyandrosta-5,7-dien-17-one, allowing for precise control over the molecular architecture. These methods can be broadly categorized into total synthesis, where the molecule is built from simpler, non-steroidal precursors, and semi-synthesis, which modifies existing steroid skeletons.

Total Chemical Synthesis Strategies

The total synthesis of complex steroidal structures like this compound represents a significant challenge in organic chemistry, requiring the assembly of a polycyclic system with multiple stereocenters. While a direct total synthesis of this specific compound is not extensively documented, strategies for constructing the androstane (B1237026) core are well-established and can be adapted.

A common strategy involves the convergent synthesis of different ring systems followed by their assembly. For instance, an intramolecular Diels-Alder reaction can be employed to construct the A/B ring system of the steroid nucleus. In one such approach, an optically active indandione derivative can be stereoselectively converted into a triene, which then undergoes an intramolecular [4+2] cycloaddition to form the A/B-trans and A/B-cis fused ring systems. The resulting cycloadduct can then be further elaborated to introduce the necessary functional groups at C-3 and C-17 to yield the target androstane skeleton. rsc.org

Another powerful method for constructing the steroid core involves a domino Michael/Michael reaction, which can be mediated by organocatalysts like diphenylprolinol silyl (B83357) ether. This approach allows for the enantioselective formation of a substituted cyclopentanone (B42830) core in a formal (3+2) cycloaddition fashion, providing a key intermediate for the synthesis of various steroid hormones. rsc.org The strategic application of such catalytic methods enables the efficient and stereocontrolled assembly of the complex steroidal framework from simple, commercially available starting materials.

Semi-Synthesis from Steroid Precursors (e.g., Dehydroepiandrosterone (B1670201) (DHEA))

Semi-synthesis from readily available steroid precursors is the most common and economically viable approach for producing this compound. Dehydroepiandrosterone (DHEA), a major C19 steroid produced by the adrenal cortex, is a frequently used starting material. u-szeged.hu

The conversion of DHEA to the target compound primarily involves the introduction of a double bond at the C-7 position to create the 5,7-diene system. This transformation is a key step and is discussed in detail in the following section. The 3β-hydroxy group and the 17-keto group of DHEA are typically retained in the final product, although protection of the 3β-hydroxy group as an acetate (B1210297) ester is often employed during the synthesis to prevent unwanted side reactions. nih.gov

Introduction of the 5,7-Diene System

The introduction of the conjugated 5,7-diene system into a Δ⁵-steroid precursor like DHEA is a critical transformation. A widely used method involves a two-step process of allylic bromination followed by dehydrobromination.

In this sequence, the 3β-hydroxy group of DHEA is first protected, commonly as an acetate. The resulting 3β-acetoxyandrost-5-en-17-one is then treated with a source of bromine, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin), in the presence of a radical initiator. This leads to the selective bromination at the allylic C-7 position. Subsequent treatment of the 7-bromo intermediate with a base, such as tetrabutylammonium (B224687) bromide and tetrabutylammonium fluoride, induces elimination of hydrogen bromide, yielding the desired 3β-acetoxyandrosta-5,7-dien-17-one. nih.gov The protecting group can then be removed to afford this compound.

An alternative approach for introducing the 5,7-diene involves the formation of a Diels-Alder adduct. The Δ⁵-steroid is reacted with a suitable dienophile to protect the 5,7-diene as it is formed. This adduct can then be isolated and the 5,7-diene regenerated under specific conditions. u-szeged.hu

| Method | Reagents | Key Features | Reference(s) |

| Allylic Bromination/Dehydrobromination | 1. 1,3-dibromo-5,5-dimethylhydantoin (dibromantin) 2. Tetrabutylammonium bromide/fluoride | Two-step process, widely applicable. | nih.gov |

| Diels-Alder Adduct Formation | Dienophile (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) | Protects the diene system for further modifications. | u-szeged.hu |

Stereoselective Control in Synthesis

Maintaining and controlling the stereochemistry at various chiral centers of the steroid nucleus is paramount during synthesis. In the context of semi-synthesis from DHEA, the inherent stereochemistry of the starting material is largely preserved.

However, when introducing new functional groups, stereocontrol becomes crucial. For example, in the synthesis of related hydroxy-steroids, the choice of reducing or oxidizing agents can determine the stereochemical outcome at a specific carbon.

In chemoenzymatic approaches, the high stereoselectivity of enzymes is a major advantage. For instance, hydroxysteroid dehydrogenases (HSDs) can catalyze the stereospecific oxidation or reduction of hydroxyl and keto groups at various positions on the steroid skeleton. mdpi.com The use of specific HSDs allows for the precise introduction of a hydroxyl group with either an α or β configuration. mdpi.com

Chemoenzymatic and Microbial Synthesis Routes

Chemoenzymatic and microbial synthesis routes offer green and highly selective alternatives to purely chemical methods. These approaches leverage the catalytic power of enzymes and whole microorganisms to perform specific transformations on the steroid scaffold.

Microbial Transformation of Androstenes and Ergosterol (B1671047) Derivatives

Microbial transformations are a powerful tool for the synthesis of this compound and its derivatives. Microorganisms can be used to introduce specific functional groups or to modify the steroid nucleus in ways that are challenging to achieve through conventional chemical methods.

Ergosterol, a major sterol found in fungi, can also serve as a starting material for the microbial synthesis of androsta-5,7-diene derivatives. Strains of Mycobacterium sp. have been identified that are capable of cleaving the side-chain of ergosterol while preserving the 5,7-diene system of the steroid nucleus. To prevent the unwanted oxidation of the 3β-hydroxy group and isomerization of the double bonds, the hydroxyl group of ergosterol is first protected, for example, as a methoxymethyl (MOM) ether. The resulting 3-methoxymethoxy-ergosterol can then be fermented with Mycobacterium sp. VKM Ac-1815D. This process leads to the side-chain degradation and the formation of 3-methoxymethoxy-androsta-5,7-diene-17-one, a protected form of the target compound, with yields reaching up to 5 g/L. nih.gov This microbial side-chain cleavage provides a direct route to the androstane skeleton with the desired 5,7-diene functionality from a readily available sterol.

| Starting Material | Microorganism | Key Transformation | Product | Reference(s) |

| Dehydroepiandrosterone (DHEA) | Gibberella zeae VKM F-2600 | 7α-hydroxylation | 3β,7α-dihydroxy-androst-5-en-17-one | nih.gov |

| O-Methoxymethyl-ergosterol | Mycobacterium sp. VKM Ac-1815D | Side-chain cleavage | 3-Methoxymethoxy-androsta-5,7-diene-17-one | nih.gov |

Specific Microorganisms and Enzyme Systems Utilized (e.g., Gibberella zeae)

The biotransformation of steroids, particularly the introduction of hydroxyl groups at specific positions, is a key strategy for synthesizing valuable intermediates. The synthesis of this compound often begins with the microbial hydroxylation of Dehydroepiandrosterone (DHEA). Fungi are particularly adept at these regioselective and stereoselective reactions. slideshare.netnih.gov

Other fungal species have been documented for their ability to hydroxylate DHEA at various positions, showcasing the diversity of microbial catalysts available for steroid modification. nih.gov For instance:

Absidia coerulea CICC 41050 performs a stereoselective 7β-hydroxylation of DHEA. mdpi.com

Rhizopus stolonifer can produce several metabolites, including 3β,7α-dihydroxyandrost-5-en-17-one. nih.gov

Ulocladium chartarum MRC 72584 primarily hydroxylates DHEA at the C-7α and C-7β positions. tandfonline.com

Fusarium acuminatum KCh S1 leads to a stereoselective hydroxylation at the 7α position with a 97% conversion rate. rsc.org

Macrophomina phaseolina has been used to produce a variety of metabolites, including androst-5-ene-3β,7α,17β-triol. tandfonline.com

The enzymes responsible for these highly specific hydroxylation reactions are typically cytochrome P450 monooxygenases (P450s). nih.gov These enzymes are a large and diverse group of hemeproteins that catalyze the oxidation of a wide range of substrates. nih.gov In fungi, P450 systems are integral to various metabolic processes, including the biosynthesis of sterols like ergosterol. nih.gov Research into Fusarium graminearum (Gibberella zeae) has identified P450 enzymes with steroid hydroxylation capabilities, such as 12β- and 15α-hydroxylase activity on progesterone. nih.gov While the specific P450 responsible for 7α-hydroxylation of DHEA in G. zeae VKM F-2600 is part of this family, its precise identification remains a subject of ongoing research. These enzymes' ability to insert an oxygen atom into a non-activated C-H bond with high regio- and stereoselectivity makes them powerful tools in synthetic chemistry, often replacing complex and less efficient chemical methods. nih.gov

Optimization of Biotransformation Conditions

Maximizing the yield and efficiency of microbial steroid transformations requires the careful optimization of various culture and reaction conditions. Key parameters that influence the outcome include substrate concentration, inoculum size, medium volume (aeration), and the duration of the biotransformation process.

A study on the 7β-hydroxylation of DHEA by Absidia coerulea CICC 41050 provides a clear example of process optimization. mdpi.com The researchers systematically varied individual parameters to find the optimal conditions for producing 7β-OH-DHEA.

Effect of Substrate Concentration: The concentration of the substrate (DHEA) is critical; high concentrations can be toxic to the microorganism or inhibit enzyme activity, while low concentrations can result in inefficient production. For A. coerulea, the transformation rate was highest at a DHEA concentration of 1 g/L, achieving a 50.48% conversion. Increasing the concentration beyond this point led to a decrease in the transformation rate. mdpi.com

Effect of Inoculum Size: The amount of microbial culture (inoculum) introduced into the transformation medium affects the density of the biocatalyst. An optimal inoculum of 10% (v/v) was found to provide the maximum production of 7β-OH-DHEA for A. coerulea. mdpi.com

Effect of Medium Volume: The volume of the medium in the flask influences the surface area-to-volume ratio, which in turn affects the rate of oxygen transfer. Aeration is crucial for the activity of many microbial hydroxylases. The highest transformation rate for A. coerulea was observed with a medium volume of 60 mL in a 250 mL Erlenmeyer flask. mdpi.com

Effect of Biotransformation Time: The duration of the incubation is also a key factor. The production of the hydroxylated steroid increases over time, but prolonged incubation can lead to product degradation or the formation of by-products. The optimal biotransformation time for the conversion of DHEA by A. coerulea was determined to be 48 hours, at which point the production of 7β-OH-DHEA reached its maximum of 69.61%. mdpi.com

The table below summarizes the optimization of biotransformation conditions for DHEA hydroxylation by Absidia coerulea CICC 41050. mdpi.com

Table 1: Optimization of DHEA Biotransformation by Absidia coerulea CICC 41050

| Parameter | Tested Range | Optimal Condition | Result at Optimum |

|---|---|---|---|

| Substrate (DHEA) Concentration | 0.5 - 8.0 g/L | 1.0 g/L | 50.48% Transformation Rate |

| Inoculum Volume | 4 - 16% (v/v) | 10% (v/v) | Maximizes Product Yield |

| Medium Volume (in 250 mL flask) | 30 - 80 mL | 60 mL | Maximizes Transformation Rate |

| Biotransformation Time | 6 - 168 hours | 48 hours | 69.61% Product Yield |

Further research has indicated that controlling dissolved oxygen tension during cultivation can also be a critical factor for optimizing hydroxylase activity in fungi like Gibberella zeae. researchgate.net

Biosynthetic Pathways and Metabolic Transformations of 3 Hydroxyandrosta 5,7 Dien 17 One

Endogenous Formation in Biological Systems

The in vivo synthesis of 3-Hydroxyandrosta-5,7-dien-17-one is a fascinating example of specialized steroidogenesis, particularly prominent in certain species and developmental stages.

Role as an Intermediate in Steroidogenesis Pathways

While not a mainstream component of the canonical human steroidogenic cascade, this compound serves as a critical intermediate in alternative steroid production routes. Its formation is intrinsically linked to the metabolism of 7-dehydrocholesterol (B119134), a precursor to both cholesterol and vitamin D3. The enzyme cytochrome P450 side-chain cleavage (P450scc), encoded by the CYP11A1 gene, is renowned for catalyzing the conversion of cholesterol to pregnenolone, the foundational step for all steroid hormones. nih.govnih.gov Emerging research has broadened the substrate scope of CYP11A1, demonstrating its ability to act on other sterols, including 7-dehydrocholesterol. nih.gov This action can lead to the generation of Δ⁷-steroidal compounds, positioning this compound within a specialized branch of steroidogenesis.

Biosynthesis via 5,7-Diene Pathway from Cholestadienes or Pregnadienes

The primary pathway for the formation of this compound involves the metabolic conversion of other 5,7-diene steroids. Research has unequivocally shown that it can be synthesized from precursors such as 5,7-cholestadien-3β-ol and 3β-hydroxy-5,7-pregnadien-20-one. This indicates the existence of a dedicated "5,7-diene pathway" that operates in specific tissues capable of processing these unconventional steroid structures.

Occurrence in Fetal Gonadal Tissues (e.g., Equine Fetus)

The most well-documented evidence for the endogenous production of this compound comes from studies of the equine fetus. This compound has been successfully isolated from the gonadal vein blood of fetal horses, confirming its status as a secretory product of the fetal gonads. ontosight.ai Both fetal ovaries and testes have been identified as sites of its synthesis. ontosight.ai Furthermore, in vitro incubations of equine fetal gonadal tissue have demonstrated the conversion of pregnadiene and cholestadiene precursors into this compound, solidifying the understanding of its biosynthetic origin in this unique physiological context.

Intermediary Role in Equilin (B196234) Biosynthesis

The physiological significance of this compound in equids is underscored by its role as a direct precursor to the aromatic estrogen, equilin. Equilin is a major component of conjugated equine estrogens, and its biosynthesis is a hallmark of pregnancy in mares. The fetal gonads produce this compound, which is then transported to the placenta for aromatization into equilin. ontosight.ai This fetoplacental unit, therefore, represents a specialized endocrine system for the production of unique estrogens.

Enzymatic Conversions and Metabolite Profiling

The metabolic fate of this compound is dictated by the action of various enzymes, primarily from the cytochrome P450 superfamily. These enzymes are responsible for hydroxylation reactions that are key to the further transformation of this steroid.

Hydroxylation Reactions and Involved Cytochrome P450 Enzymes (e.g., CYP11A1)

Hydroxylation is a critical step in steroid metabolism, often altering biological activity and facilitating excretion. In the context of this compound, hydroxylation reactions are of paramount importance for its conversion to other steroids.

The cytochrome P450 family of enzymes are the primary catalysts for these transformations. nih.gov As mentioned, CYP11A1, the side-chain cleavage enzyme, is a key player in the initial stages of steroidogenesis. nih.govnih.gov Given its established ability to metabolize 7-dehydrocholesterol, it is highly probable that CYP11A1 is also involved in the hydroxylation of other C19 steroids with a similar 5,7-diene structure. nih.gov While direct enzymatic studies on this compound are limited, the known substrate flexibility of CYP11A1 strongly suggests its participation. nih.gov

Furthermore, research into microbial steroid transformation has provided valuable insights into the enzymatic conversion of related compounds. For instance, the synthesis of 3β-hydroxy-androsta-5,7-dien-17-one from dehydroepiandrosterone (B1670201) (DHEA) has been achieved using microbial 7α-hydroxylation. researchgate.netnih.gov This process, often employing fungi such as Gibberella zeae, highlights the potential for enzymatic modification at the C7 position. researchgate.netnih.gov While this is a synthetic application, it underscores the enzymatic potential for hydroxylation of the androstane (B1237026) nucleus.

Other cytochrome P450 enzymes, such as CYP7B1, are known to metabolize DHEA and other androstane derivatives, suggesting they could also play a role in the metabolism of this compound in certain tissues. nih.gov The study of these enzymatic pathways is crucial for a complete understanding of the biological significance of this unique steroid.

Below is a table summarizing the key findings related to the biosynthesis and metabolism of this compound.

| Aspect | Key Findings | Relevant Precursors/Enzymes | Primary Biological Context |

| Endogenous Formation | Intermediate in specialized steroidogenesis. | 7-Dehydrocholesterol, Pregnadienes, Cholestadienes | General steroidogenic tissues (potential), Equine fetal gonads |

| Biosynthetic Pathway | Follows a 5,7-diene pathway. | 3β-hydroxy-5,7-pregnadien-20-one, 5,7-cholestadien-3β-ol | Equine fetal gonads |

| Physiological Role | Precursor to the estrogen equilin. | - | Equine fetoplacental unit |

| Enzymatic Conversion | Undergoes hydroxylation reactions. | Cytochrome P450 enzymes (e.g., CYP11A1, microbial 7α-hydroxylases) | Steroidogenic tissues, Microbial systems |

Reductive and Oxidative Metabolic Pathways

The metabolic fate of this compound is intrinsically linked to the well-documented pathways of its structural precursor, Dehydroepiandrosterone (DHEA). DHEA undergoes extensive oxidative metabolism, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. The introduction of a hydroxyl group at the C7 position is a critical step. In human tissues like the liver and prostate gland, enzymes such as CYP7B1 and CYP3A4 convert DHEA into 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. wikipedia.orgnih.gov These metabolites can be further oxidized to 7-keto-DHEA by enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov

The formation of the defining 5,7-diene structure of this compound from DHEA likely proceeds through these 7-hydroxylated intermediates. A subsequent dehydration reaction, involving the removal of the 7-hydroxyl group and a hydrogen atom from C8, would yield the conjugated double bond system.

Once formed, this compound can be subject to further metabolic transformations. These include:

Oxidation: The 3β-hydroxyl group can be oxidized to a ketone, forming androsta-5,7-diene-3,17-dione.

Reduction: The 17-keto group is a target for reductive enzymes, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which would convert it to a 17β-hydroxyl group, yielding androsta-5,7-diene-3β,17β-diol.

These pathways mirror the metabolism of DHEA, which is converted to other active steroids like androstenedione (B190577) and testosterone (B1683101). nih.govtandfonline.com The specific enzymes responsible for the metabolism of the 5,7-diene derivative are subjects of ongoing research.

Formation of Conjugated Metabolites (e.g., Sulfates)

A primary pathway for the metabolism of steroids is conjugation, which increases their water solubility and facilitates their excretion. youtube.com Sulfation is a key conjugation reaction for DHEA and its metabolites. The enzyme sulfotransferase 2A1 (SULT2A1) catalyzes the transfer of a sulfonate group to the 3β-hydroxyl position of DHEA, forming DHEA-sulfate (DHEAS). nih.govwikipedia.orgwikipedia.org

DHEAS is the most abundant circulating steroid hormone in humans, acting as a large reservoir that can be converted back to DHEA by the enzyme steroid sulfatase. wikipedia.orgwikipedia.org This process of sulfation is not limited to DHEA. Other metabolites, such as 7-keto-DHEA, are also rapidly converted to their sulfated forms. totalhealthmagazine.com

Given the structural similarity, this compound, which possesses the same 3β-hydroxyl group, is also a substrate for sulfation. This reaction would produce 3-Sulfooxy-androsta-5,7-dien-17-one, rendering the molecule more water-soluble for transport in the bloodstream and eventual elimination by the kidneys. youtube.com This sulfated conjugate could also potentially serve as a circulating reservoir for the parent compound.

Microbial Degradation and Biotransformation of Sterols Yielding 5,7-Dienes

Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of modifying steroid structures, often with high specificity. medcraveonline.comslideshare.net These biotransformation processes are valuable for synthesizing novel steroid derivatives. wjpls.orgdavidmoore.org.uk The synthesis of this compound and related compounds can be achieved by leveraging microbial enzymes that act on sterol precursors. nih.gov

Pathways from Ergosterol (B1671047) Derivatives

Ergosterol (ergosta-5,7,22-trien-3β-ol) is a major sterol found in fungi and is a natural precursor that already contains the 5,7-diene moiety characteristic of vitamin D2 and this compound. researchfloor.org This makes ergosterol and its derivatives ideal starting materials for microbial synthesis.

Research has shown that certain bacteria, such as Mycobacterium sp., can convert ergosterol derivatives into androsta-5,7-diene structures. nih.gov In one study, when the 3β-hydroxyl group of ergosterol was chemically protected, Mycobacterium sp. VKM Ac-1815D was able to cleave the long side chain, resulting in the formation of 3-methoxymethoxy-androsta-5,7-diene-17-one. nih.gov This demonstrates a direct microbial pathway to the androstane skeleton while preserving the crucial 5,7-diene system. Without protection of the 3-hydroxyl group, the same bacterium would typically alter the A and B rings, leading to products like androst-4-ene-3,17-dione (AD). nih.gov

Side Chain Cleavage Mechanisms

The key microbial transformation in converting C27 and C28 sterols (like cholesterol and ergosterol) into C19 androstanes is the cleavage of the aliphatic side chain at C17. nih.gov This is a complex, multi-step oxidative degradation process. Microorganisms like those from the genera Mycobacterium and Rhodococcus are particularly efficient at this process. davidmoore.org.uknih.gov

The degradation of the sterol side chain typically initiates with oxidation and proceeds via a pathway analogous to the β-oxidation of fatty acids, progressively shortening the chain. This ultimately leads to the removal of the entire side chain and the formation of a ketone group at the C17 position, yielding the characteristic androstane skeleton. nih.govnih.gov The ability of certain microbes to perform this side-chain cleavage without degrading the steroid's four-ring nucleus is crucial for the production of valuable steroid intermediates. nih.gov By selecting a microbial strain with potent side-chain cleaving activity and applying it to a substrate like ergosterol that already contains the 5,7-diene, it is possible to generate this compound.

Enzymatic Catalysis and Enzyme Systems Interacting with 3 Hydroxyandrosta 5,7 Dien 17 One

Steroid Hydroxylases and Dehydrogenases

Steroid hydroxylases and dehydrogenases are pivotal in the biosynthesis and modification of steroidal molecules. They are responsible for introducing hydroxyl groups and interconverting hydroxyl and keto groups at specific positions on the steroid nucleus, thereby altering the molecule's biological activity.

The synthesis of 3-Hydroxyandrosta-5,7-dien-17-one is notably achieved through a process that involves microbial 7α-hydroxylation. The precursor molecule, dehydroepiandrosterone (B1670201) (DHEA), is converted into 3β,7α-dihydroxy-androst-5-en-17-one. nih.gov This biotransformation is a key step, catalyzed with high regio- and stereospecificity by hydroxylases found in various filamentous fungi. researchgate.net

Research has identified several fungal strains capable of this specific hydroxylation. For instance, a high yield (71.2%) of 3β,7α-dihydroxy-androst-5-en-17-one was achieved using a strain of Gibberella zeae. nih.gov This intermediate is then chemically converted to the final product, this compound. nih.gov The specificity of these microbial enzymes for the 7α-position is a critical aspect of this synthetic route. researchgate.net Studies using inhibitors like ketoconazole (B1673606) suggest the involvement of both constitutive and substrate-induced hydroxylases in these microorganisms. researchgate.net

Table 1: Microbial Strains in the 7α-Hydroxylation of Dehydroepiandrosterone (DHEA)

| Fungal Genus/Species | Major Product from DHEA | Reference |

|---|---|---|

| Gibberella zeae | 3β,7α-dihydroxy-androst-5-en-17-one | nih.gov |

| Fusarium oxysporum | 3β,7α-dihydroxy-androst-5-en-17-one | researchgate.net |

| Actinomucor | 3β,7α-dihydroxy-androst-5-en-17-one | researchgate.net |

| Backusella | 3β,7α-dihydroxy-androst-5-en-17-one | researchgate.net |

| Trichothecium | 3β,7α-dihydroxy-androst-5-en-17-one | researchgate.net |

| Curvularia | 3β,7β-dihydroxy-androst-5-en-17-one | researchgate.net |

| Bipolaris | 3β,7β-dihydroxy-androst-5-en-17-one | researchgate.net |

Another significant steroid hydroxylase is CYP7B1 (Oxysterol 7α-hydroxylase), which is known to metabolize various steroid precursors. nih.gov While direct metabolism of this compound by CYP7B1 is not extensively documented, the enzyme's role in hydroxylating related androgens suggests a potential pathway for its further modification. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of enzymes that catalyze the oxidation and reduction of hydroxyl/keto groups on the steroid nucleus. wikipedia.org Based on its structure, this compound can be expected to interact with at least two types of HSDs:

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme complex is essential for the biosynthesis of all active steroid hormones, converting Δ⁵-3β-hydroxysteroids into the Δ⁴-3-keto configuration. wikipedia.org Given that this compound possesses a 3β-hydroxyl group, it is a potential substrate for 3β-HSD, which would oxidize it to the corresponding 3-keto steroid.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): These enzymes modulate the biological activity of sex steroids by interconverting the less active 17-keto forms with the more potent 17β-hydroxy forms. nih.gov this compound, having a ketone group at C17, could potentially be a substrate for a reductive 17β-HSD (like AKR1C3 or Type 1 17β-HSD), which would convert it to the corresponding 17β-hydroxy compound, 3β,17β-dihydroxy-androsta-5,7-diene. nih.govuniprot.org

Aromatase Enzyme System Interactions

Aromatase (cytochrome P450 19A1) is a critical enzyme that converts androgens into estrogens through the aromatization of the A-ring of the steroid. nih.gov Steroids that can bind to aromatase without being converted, or that bind and lead to its inactivation, act as aromatase inhibitors.

Studies on structurally related compounds suggest that this compound may interact with the aromatase enzyme. Specifically, androst-5-en-7-one, a compound with a similar Δ⁵-ene structure and a C7-keto group (rather than a Δ⁵,⁷-diene), has been identified as a potent, mechanism-based inhibitor (suicide substrate) of human placental aromatase. nih.gov This suggests that the androst-5,7-diene scaffold could be recognized by the aromatase active site. The interaction likely involves the steroid binding to the active site, followed by an enzymatic reaction that generates a reactive intermediate, which then covalently binds to and irreversibly inactivates the enzyme. nih.govnih.gov

Table 2: Kinetic Parameters of Aromatase Inhibition by a Structurally Related Steroid

| Inhibitor | Inhibition Type | K_I (Inhibition Constant) | k_inact (Inactivation Rate) | Reference |

|---|---|---|---|---|

| Androst-5-ene-7,17-dione | Suicide Substrate | 143 nM | 0.069 min⁻¹ | nih.gov |

Mechanisms of Enzymatic Regio- and Stereoselectivity

The ability of enzymes to perform reactions at a specific atom (regioselectivity) and to form a specific stereoisomer (stereoselectivity) is fundamental to steroid biochemistry. The microbial synthesis of the precursor to this compound is a prime example.

Filamentous fungi are known for their capacity to perform highly specific hydroxylations on steroid substrates. researchgate.net The conversion of DHEA to 3β,7α-dihydroxy-androst-5-en-17-one by fungi like Gibberella zeae demonstrates remarkable selectivity. nih.gov This is achieved because the active site of the fungal hydroxylase enzyme is shaped to bind the DHEA molecule in a very specific orientation. This precise positioning exposes the C7-Hα bond to the enzyme's catalytic machinery (likely a heme-iron center in a P450-type enzyme), while shielding other potential reaction sites, leading exclusively to the formation of the 7α-hydroxy product. researchgate.net In contrast, other fungal strains, such as those from the Curvularia genus, produce the 7β-hydroxy product, indicating that their hydroxylases have a differently shaped active site that orients the substrate to expose the C7-Hβ bond instead. researchgate.net

Enzyme Inhibition or Modulation Studies

Beyond the potential for aromatase inhibition, derivatives of the core 3-Hydroxyandrosta-5,7-diene structure have been investigated for their ability to modulate other enzyme systems, particularly those involved in inflammation.

A study on a series of compounds derived from 3-hydroxyandrosta-5,7-diene-17-carboxylic acid found that several derivatives were effective inhibitors of nitric oxide (NO) production in macrophages. nih.gov This inhibitory action was traced to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key pro-inflammatory enzymes. nih.gov One derivative, compound 6q, showed a concentration-dependent inhibition of both iNOS and COX-2 expression at the mRNA level, indicating that its mechanism involves modulating the signaling pathways that control the transcription of these enzymes, such as the NF-κB pathway. nih.gov

Table 3: Inhibitory Effects of 3-hydroxyandrosta-5,7-diene-17-carboxylic acid derivative (6q)

| Target | Effect | Mechanism | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | Downstream effect of iNOS inhibition | nih.gov |

| Inducible NO Synthase (iNOS) | Inhibition of mRNA expression | Downregulation of NF-κB signaling | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition of mRNA expression | Downregulation of NF-κB signaling | nih.gov |

Analytical Characterization and Detection Methodologies for 3 Hydroxyandrosta 5,7 Dien 17 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 3-Hydroxyandrosta-5,7-dien-17-one. Each technique offers unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the connectivity and chemical environment of each atom.

¹H NMR: Proton NMR identifies the chemical environment of all hydrogen atoms in the molecule. For this compound, ¹H NMR would confirm the presence of olefinic protons on the conjugated diene system (C6-H and C7-H), the proton attached to the hydroxyl-bearing carbon (C3-H), and the characteristic signals for the two angular methyl groups (C18 and C19). The chemical shift (δ) and splitting patterns of these signals are indicative of their neighboring atoms.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the structure. This technique is crucial for confirming the total carbon count (19 carbons) and identifying key functional groups. Distinct signals would be expected for the ketone carbonyl carbon (C17), the hydroxyl-bearing carbon (C3), the four sp² hybridized carbons of the diene system (C5, C6, C7, C8), and the two methyl carbons (C18, C19).

2D NMR (COSY, HMBC): Two-dimensional NMR techniques establish connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, showing which protons are adjacent to each other in the steroid backbone.

Table 1: Expected ¹³C NMR Chemical Shift Assignments for this compound Note: Specific experimental values are dependent on solvent and instrumentation. The data below represents typical chemical shift ranges for the specified functional groups.

| Carbon Atom(s) | Functional Group / Type | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| C17 | Ketone (C=O) | ~220 |

| C5, C6, C7, C8 | Alkene (C=C) | 115 - 145 |

| C3 | Alcohol (C-OH) | 65 - 75 |

| C13 | Quaternary Alkane | 45 - 55 |

| C10 | Quaternary Alkane | 35 - 45 |

| C18, C19 | Methyl (CH₃) | 12 - 22 |

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

MS: In a standard mass spectrum, this compound (C₁₉H₂₆O₂) would show a molecular ion peak [M]⁺ corresponding to its molecular weight (286.4 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass (286.1933 Da) with high precision, allowing for the unambiguous confirmation of its elemental formula. nih.gov

MS/MS: Tandem mass spectrometry involves selecting the molecular ion and subjecting it to further fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this steroid, characteristic fragmentation would likely involve the loss of a water molecule (H₂O) from the hydroxyl group and cleavage of the D-ring around the 17-ketone function. These specific fragmentation pathways help to confirm the identity of the compound in complex mixtures and are essential for quantitative studies. The PubChem database indicates a GC-MS record for this compound is available in the NIST library. nih.gov

UV-Vis spectroscopy is particularly effective for analyzing compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions. The defining chromophore in this compound is the conjugated double bond system of the 5,7-diene. This feature is characteristic of provitamin D compounds. The conjugated system gives rise to distinct and strong absorption bands in the UV spectrum, typically showing maxima around 271, 282, and 294 nm. The presence of this specific absorption pattern is a strong indicator of the 5,7-diene moiety and is used for both identification and quantification. researchgate.net

Table 2: Characteristic UV Absorption Data for the Steroidal 5,7-Diene Chromophore

| Feature | Wavelength (λmax) |

|---|---|

| Maximum Absorption Peak 1 | ~282 nm |

| Maximum Absorption Peak 2 | ~271 nm |

| Shoulder | ~294 nm |

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Ketone (C=O) | C=O Stretch | 1725 - 1745 (Strong) |

| Alkene (C=C) | C=C Stretch | 1600 - 1680 (Variable) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

The presence of a broad band in the 3200-3600 cm⁻¹ region confirms the hydroxyl group, a strong, sharp peak around 1740 cm⁻¹ indicates the five-membered ring ketone at C17, and weaker bands in the 1600-1680 cm⁻¹ region correspond to the C=C double bonds of the diene system.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for isolating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of this compound. researchgate.net The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a moderately polar steroid like this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound's purity can be assessed by the presence of a single, sharp peak at a characteristic retention time under specific chromatographic conditions. By coupling the HPLC system to a UV detector set to one of the absorption maxima of the 5,7-diene chromophore (e.g., 282 nm), the compound can be selectively detected and quantified with high sensitivity.

Table 4: Typical Parameters for Reversed-Phase HPLC Analysis

| Parameter | Typical Specification |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detection | UV Detector at ~282 nm |

| Outcome | Purity assessment and quantification |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of this compound. This method separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For steroids like this compound, which have relatively low volatility, a derivatization step is often necessary to increase their thermal stability and volatility. This typically involves converting the hydroxyl group into a more volatile silyl (B83357) ether, such as a trimethylsilyl (B98337) (TMS) ether.

Once derivatized, the compound can be introduced into the GC system. The separation occurs in a capillary column coated with a specific stationary phase. The choice of the stationary phase is critical for resolving the analyte from other components in the sample matrix. Non-polar columns, such as those with a dimethylpolysiloxane phase, are commonly used for steroid analysis.

The retention time, which is the time it takes for the compound to travel through the column, is a key parameter for initial identification. However, for unambiguous confirmation, coupling the GC with a mass spectrometer is essential. The mass spectrometer fragments the eluted molecules and provides a unique mass spectrum, which serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center contains reference spectra for many compounds, including a GC-MS spectrum for Androst-5,7-dien-3-ol-17-one, which can be used for library matching and positive identification nih.gov.

Table 1: Illustrative GC Parameters for Analysis of a Structurally Related Androstanone This table provides an example of typical conditions that could be adapted for the analysis of this compound.

| Parameter | Value |

| Column Type | Packed |

| Active Phase | OV-1 |

| Column Length | 2.5 m |

| Carrier Gas | N₂ |

| Substrate | Gas-Chrom Q (100-120 mesh) |

| Temperature | 230 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, versatile, and cost-effective method for the qualitative analysis and purification of this compound. It has been employed to monitor the progress of its chemical synthesis and to characterize the compound from various intermediates researchgate.netnih.gov. TLC separates compounds based on their differential partitioning between a solid stationary phase (a thin layer of adsorbent material, usually silica gel, on a flat support) and a liquid mobile phase that moves up the plate by capillary action.

Both normal-phase (NP-TLC) and reversed-phase (RP-TLC) systems can be utilized for steroid separation analis.com.my. In NP-TLC, a polar stationary phase like silica gel is used with a non-polar mobile phase. In RP-TLC, a non-polar stationary phase (e.g., C18-modified silica) is paired with a polar mobile phase. The choice of system depends on the polarity of the steroid and the desired separation.

After the mobile phase has ascended the plate, the separated components appear as spots. Since steroids are often not colored, a visualization step is required. A common method involves spraying the TLC plate with a reagent, such as a mixture of concentrated sulfuric acid and methanol, followed by heating. This process induces charring or the formation of colored products, revealing the position of the compound analis.com.my. The retardation factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for identification purposes.

Table 2: Examples of Mobile Phase Systems Used in Steroid TLC These solvent systems illustrate the range of polarities that can be used to achieve separation of steroids on TLC plates.

| Mobile Phase Composition | Ratio (v/v/v/v) |

| Ethyl acetate (B1210297)–toluene–formic acid–water | 16:4:3:2 |

| Cyclohexane–ethyl acetate–formic acid | 6:3.8:0.2 |

| Acetonitrile-water | 40:60 |

Immunoassay Techniques (e.g., Radioimmunoassay (RIA))

Immunoassay techniques offer high sensitivity and specificity for the quantification of steroids in biological fluids. While a specific radioimmunoassay (RIA) for this compound is not detailed in the provided literature, the methodology developed for closely related compounds, such as 7β-hydroxy dehydroepiandrosterone (B1670201) (7β-OH-DHEA), provides a clear blueprint for its potential development nih.gov.

An RIA for this compound would involve several key steps:

Antigen Synthesis: The target steroid (hapten) would be chemically conjugated to a large carrier protein, such as bovine serum albumin (BSA), to make it immunogenic.

Antibody Production: This conjugate would be used to immunize an animal (e.g., a rabbit) to produce polyclonal antibodies that specifically recognize the steroid.

Tracer Synthesis: A labeled version of the steroid, known as a tracer, is required. This could be a radioactively labeled version, using isotopes like tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]). For instance, a radioiodinated tyramine (B21549) conjugate of the steroid could be prepared nih.gov.

Assay Procedure: The assay operates on the principle of competitive binding. A known amount of the antibody is incubated with the sample containing an unknown amount of the steroid and a fixed amount of the tracer. The unlabeled steroid from the sample competes with the tracer for the limited number of antibody binding sites.

Detection: After reaching equilibrium, the antibody-bound fraction is separated from the free fraction. The radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of the unlabeled steroid in the sample. A standard curve is generated using known concentrations of the steroid to quantify the amount in the unknown sample.

The sensitivity of such an assay can be extremely high, often reaching the picogram (10⁻¹² g) or femtomole (10⁻¹⁵ mol) level per tube nih.gov. The specificity of the antibody is crucial to avoid cross-reactivity with other structurally similar steroids that may be present in the biological sample.

Sample Preparation Techniques for Enhanced Detection

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of this compound, especially from complex biological matrices like plasma, urine, or tissue. The primary goals are to isolate the analyte from interfering substances, reduce matrix effects, and concentrate the analyte to a level suitable for the chosen analytical instrument helsinki.fiaustinpublishinggroup.com.

Commonly employed sample preparation techniques for steroids include:

Hydrolysis: In biological systems, steroids are often present as water-soluble conjugates (glucuronides or sulfates). To analyze the total steroid concentration, a hydrolysis step is necessary to cleave these conjugates and release the free steroid. This can be achieved through enzymatic hydrolysis (using enzymes like β-glucuronidase and sulfatase) or acid hydrolysis nih.gov. Enzymatic hydrolysis is generally preferred as it is milder and less likely to cause degradation of the target analyte nih.gov.

Protein Precipitation (PP): For blood or serum samples, this is often the first step. An organic solvent, such as methanol or acetonitrile, is added to precipitate proteins, which can then be removed by centrifugation. This method is simple but may be less clean than others austinpublishinggroup.comresearchgate.net.

Liquid-Liquid Extraction (LLE): This is a traditional and widely used technique for extracting steroids from aqueous biological fluids. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent (e.g., ethyl acetate, hexane, or dichloromethane) austinpublishinggroup.comresearchgate.net. The choice of solvent is based on the polarity of the steroid.

Solid-Phase Extraction (SPE): SPE has become increasingly popular as it offers cleaner extracts, higher recovery, and the potential for automation. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent austinpublishinggroup.comrsc.org. Both normal-phase and reversed-phase SPE cartridges are available to suit different analytes and matrices.

The combination of these techniques is often necessary to achieve the required level of purity and concentration for sensitive chromatographic analysis helsinki.fi.

Table 3: Summary of Sample Preparation Techniques for Steroid Analysis

| Technique | Principle | Common Application | Advantages |

| Enzymatic Hydrolysis | Uses enzymes (e.g., β-glucuronidase) to cleave conjugated steroids into their free form. | Urine, Plasma | Mild conditions, high specificity, minimizes analyte degradation. |

| Protein Precipitation | Uses a solvent to precipitate proteins from biological fluids. | Plasma, Serum | Simple, fast. |

| Liquid-Liquid Extraction (LLE) | Separates analyte based on its differential solubility between two immiscible liquids. | Urine, Plasma | High recovery for certain analytes, cost-effective. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away. | Urine, Plasma, Milk | High selectivity, cleaner extracts, can be automated. |

Structural Modifications and Derivative Synthesis of 3 Hydroxyandrosta 5,7 Dien 17 One

Synthesis of Analogs with Modified Side Chains or Ring Structures

The synthesis of analogs of 3-Hydroxyandrosta-5,7-dien-17-one with altered side chains or ring systems is a key strategy for creating novel vitamin D analogs and other biologically active steroids. researchgate.net One of the primary methods for producing the parent compound itself involves a combination of microbial and chemical steps starting from dehydroepiandrosterone (B1670201) (DHEA). nih.gov This process, which utilizes microbial 7α-hydroxylation followed by chemical introduction of the C7-C8 double bond, yields this compound, a crucial intermediate for further modifications. researchgate.netnih.gov

A more complex approach to modifying the ring structure involves an intramolecular cobalt-mediated [2+2+2] cycloaddition. uni-konstanz.de This D→ABCD strategy allows for the construction of the steroid's A, B, and C rings onto a pre-existing D-ring, enabling the synthesis of lumisterin-type steroids. uni-konstanz.de This convergent synthesis connects a racemic D-ring building block with an alkene side chain at a late stage, offering a flexible route to structurally unique analogs. uni-konstanz.de

Another avenue for modification involves creating amphiphilic derivatives by attaching polyamines to the steroid scaffold. For instance, a series of derivatives of the related (3β,17β)-3-hydroxyandrost-5-ene-17-carboxylic acid were synthesized with spermine, 1,2-diaminoethane, piperazine, and cadaverine. nih.gov These modifications introduce charged and polar groups, significantly altering the molecule's physicochemical properties and leading to compounds with antimicrobial and cytotoxic activities. nih.gov

Derivatization for Enhanced Biological Activity or Specific Applications

Derivatization of this compound is performed to enhance its biological effects or to target specific cellular pathways. This often involves the addition of functional groups that can interact with biological targets or alter the molecule's metabolic stability and distribution.

A significant derivative, 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid (17-COOH-7DA), has been synthesized from 21-acetoxypregnenolone. nih.govnih.gov The key step in this synthesis is the base-catalyzed oxidative cleavage of the C17 side chain, a reaction that is dependent on the presence of molecular oxygen. nih.gov The resulting carboxylic acid can be further converted into its methyl ester, methyl 3β-hydroxyandrosta-5,7-diene-17β-carboxylate, by treatment with methyl iodide. nih.gov These derivatives have shown potent anti-proliferative activity, highlighting how modification at the C17 position can induce significant biological effects. nih.govnih.gov

| Compound Name | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 3β-Hydroxyandrosta-5,7-diene-17β-carboxylic acid | 3β, 21-Dihydroxy-pregna-5,7-dien-20-one diacetate | Potassium carbonate, Air (O₂) | 49% | nih.gov |

| Methyl 3β-hydroxyandrosta-5,7-diene-17β-carboxylate | 3β-Hydroxyandrosta-5,7-diene-17β-carboxylic acid | Methyl iodide, DBU | 95% | nih.gov |

Epoxidation is a common strategy to introduce new functional groups and stereocenters into the steroid nucleus. While direct epoxidation of this compound is not extensively detailed, studies on the closely related dehydroepiandrosterone (DHEA) provide a model for such transformations. DHEA reacts with m-chloroperoxybenzoic acid (m-CPBA) to form 3β-hydroxy-5α,6α-epoxyandrostan-17-one. researchgate.netmdpi.com This reaction typically occurs on the α-face of the C5-C6 double bond. mdpi.com

For conjugated diene systems similar to that in this compound, epoxidation can be more complex. For example, the epoxidation of 1,4,6-androstatrien-3,17-dione with m-CPBA results in the formation of 6α,7α-epoxy-1,4-androstadien-3,17-dione. mdpi.com These reactions demonstrate that the double bonds within the steroid ring system are susceptible to epoxidation, creating reactive intermediates that can be used for further synthesis of hydroxylated derivatives. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies on Modified Derivatives

Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological activity. drugdesign.org For derivatives of this compound, these studies are crucial for optimizing their therapeutic potential.

The introduction of a carboxylic acid group at the C17 position, as seen in 17-COOH-7DA, dramatically enhances anti-proliferative activity compared to the parent compound or its methyl ester derivative. nih.govnih.gov This suggests that the acidic proton or the carboxylate's ability to engage in hydrogen bonding is critical for its biological function. The significantly higher potency of 17-COOH-7DA in inhibiting keratinocyte proliferation compared to its precursor, pregnenolone, and even the active form of vitamin D, calcitriol, underscores the importance of the C17 carboxylic acid moiety combined with the 5,7-diene system. nih.govnih.gov

Furthermore, SAR studies on related amphiphilic steroid derivatives show that the nature of the attached polyamine chain influences both the spectrum and potency of antimicrobial and cytotoxic activity. nih.gov This indicates that modifications which alter properties like hydrophilicity and charge distribution can be strategically employed to direct the biological effects of the steroid core. The general principle is that even minor alterations, such as the addition or modification of functional groups, can lead to significant changes in biological outcomes by affecting how the molecule interacts with its target receptors or enzymes. drugdesign.org

Biological Roles and Molecular Mechanisms Associated with 3 Hydroxyandrosta 5,7 Dien 17 One

Precursor Role in the Biosynthesis of Downstream Steroids

3-Hydroxyandrosta-5,7-dien-17-one serves as a crucial building block for the creation of more complex, biologically active steroids. Its unique 5,7-diene structure is a key feature that destines it for specific biosynthetic fates, particularly in the formation of certain vitamin D analogs and unique equine estrogens.

This compound is recognized as a key intermediate in the synthesis of novel vitamin D derivatives. nih.govresearchgate.net The presence of the 5,7-diene system in its structure is pivotal, as this moiety can undergo photochemical conversion to a previtamin D-like structure upon exposure to UVB radiation, a foundational step in vitamin D synthesis.

In equine physiology, this compound plays a critical role as a precursor in the biosynthesis of unique estrogens, such as equilin (B196234), particularly during pregnancy. nih.govnih.gov The metabolic pathway for equilin synthesis in the pregnant mare is distinct from the cholesterol-dependent pathways that produce estrone (B1671321) and estradiol (B170435) in humans. nih.govmadbarn.com

Research has demonstrated that the fetal gonads of horses are the primary site for the production of this precursor. nih.govnih.gov Studies involving the incubation of horse fetal gonadal tissue with substrates like 3β-hydroxy-5,7-pregnadien-20-one and 5,7-cholestadien-3β-ol confirmed their conversion to this compound. nih.gov This supports the existence of a specific 5,7-diene pathway within this tissue dedicated to producing the equilin precursor. nih.govnih.gov The compound has been isolated as a major steroid component from the vein blood of fetal horse gonads, providing strong evidence for its secretion in vivo and its subsequent transport to the placenta for aromatization into equilin. nih.gov

| Precursor Role | Downstream Product | Organism/System | Key Findings |

| Intermediate | Novel Vitamin D Analogs | In vitro Synthesis | Serves as a key intermediate; can be synthesized from DHEA with a 54.6% yield via a chemo-enzymatic process. nih.gov |

| Precursor | Equilin | Equine (Horse) | Produced in fetal gonads via a 5,7-diene pathway and secreted as the putative precursor for placental equilin formation. nih.govnih.gov |

Cellular and Molecular Interactions (Non-Clinical Focus)

In vitro studies, primarily using derivatives of this compound, have begun to uncover its influence on fundamental cellular processes. These investigations provide insight into its potential to modulate cell behavior, interact with specific molecular targets, and alter gene expression profiles.

Research on a closely related derivative, 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid (17-COOH-7DA), has revealed potent biological activity. This compound demonstrates significant anti-proliferative effects in various cell models. nih.gov

In human epidermal (HaCaT) keratinocytes, 17-COOH-7DA was found to inhibit DNA synthesis in a dose-dependent manner, with significant effects observed at concentrations as low as 10⁻¹¹ M. nih.gov This inhibition of proliferation was also noted in normal human epidermal melanocytes and in human and hamster melanoma cell lines. nih.gov Furthermore, the compound was shown to induce monocyte-like differentiation in the human HL-60 leukemia cell line, indicating its ability to influence cellular maturation pathways. nih.gov

Direct studies on the interaction of this compound with steroid receptors are limited. However, research on structurally similar androstane (B1237026) steroids provides a framework for potential interactions. For example, androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-DIOL) have been shown to bind to both estrogen receptors (ER) and androgen receptors (AR). nih.gov These compounds can stimulate the proliferation of ER-positive breast cancer cells via the ER, while simultaneously inhibiting growth through an AR-mediated mechanism. nih.gov

Conversely, studies on other synthetic derivatives, such as 3β-alkyl-androsterones designed as inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase, showed no binding affinity for androgen, estrogen, glucocorticoid, or progestin receptors. nih.gov This suggests that modifications to the steroid's core structure can significantly alter its ability to interact with these receptors.

The anti-proliferative effects of the derivative 17-COOH-7DA are linked to specific changes in gene expression. In HaCaT keratinocytes, treatment with this compound led to a decrease in the expression of several key genes that promote cell growth and survival. nih.gov

Specifically, a reduction in the mRNA levels of the epidermal growth factor receptor (EGFR), the anti-apoptotic protein bcl-2, and cyclin E2 was observed. nih.gov EGFR is a critical driver of cell proliferation, bcl-2 protects cells from programmed cell death, and cyclin E2 is essential for the transition from the G1 to the S phase of the cell cycle. The simultaneous downregulation of these genes provides a molecular basis for the compound's anti-proliferative activity. In contrast, the expression of involucrin (B1238512) mRNA, a marker for keratinocyte differentiation, was increased, consistent with the observed effects on cellular maturation. nih.gov

| Molecular Target | Effect Observed (with 17-COOH-7DA derivative) | Cell Line |

| EGFR mRNA | Decreased Expression | HaCaT (Keratinocytes) nih.gov |

| bcl2 mRNA | Decreased Expression | HaCaT (Keratinocytes) nih.gov |

| cyclin E2 mRNA | Decreased Expression | HaCaT (Keratinocytes) nih.gov |

| involucrin mRNA | Increased Expression | HaCaT (Keratinocytes) nih.gov |

Comparative Biochemical Studies with Related Steroid Intermediates (e.g., DHEA)

This compound is a significant derivative of dehydroepiandrosterone (B1670201) (DHEA), synthesized from DHEA through processes such as microbial 7α-hydroxylation nih.gov. Its biochemical profile, however, diverges significantly from its parent compound, particularly in its metabolic fate and primary mechanisms of action. Comparative studies with DHEA reveal critical differences that define their distinct biological roles.

A primary distinguishing feature lies in their metabolic pathways. DHEA is a crucial precursor hormone, readily converted in the body into more potent androgens and estrogens, such as testosterone (B1683101) and estradiol healthorchard.commdpi.comnih.gov. This conversion is central to many of DHEA's physiological effects. In stark contrast, metabolites of this compound, such as 7-keto-DHEA, are not converted into sex hormones healthorchard.comlifeextension.comwebmd.comtotalhealthmagazine.com. This fundamental difference means that 7-keto-DHEA does not exert the androgenic or estrogenic effects associated with DHEA, giving it a more targeted biochemical profile healthorchard.com.

The molecular mechanisms of action also differ substantially. While DHEA's effects are often mediated through its conversion to sex steroids that bind to androgen and estrogen receptors, 7-keto-DHEA's primary recognized mechanism is the enhancement of thermogenesis healthorchard.comnih.gov. This process involves the stimulation of specific thermogenic enzymes that increase the body's metabolic rate webmd.comtotalhealthmagazine.com. Research has shown that 7-keto-DHEA is significantly more thermogenic than DHEA itself healthline.com.

Studies have quantified the enzymatic response to 7-keto-DHEA, demonstrating a marked increase in the activity of key thermogenic enzymes in the liver. These enzymes play a crucial role in fatty acid oxidation, effectively driving cells to burn fatty acids for energy lifeextension.com.

Table 1: Effect of 7-Keto-DHEA on Thermogenic Enzyme Activity

| Enzyme | Reported Increase in Activity |

|---|---|

| Fatty Acyl CoA Oxidase | 128% |

| Malic Enzyme | 860% |

| Glycerol-3-phosphate dehydrogenase | Data not quantified in sources |

Data derived from studies on 7-keto-DHEA, a key metabolite. lifeextension.com

This enzymatic induction leads to an increased resting metabolic rate. One study observed that supplementation with 7-Keto reversed the typical decrease in metabolic rate associated with calorie-restricted diets and instead produced a significant increase totalhealthmagazine.com.

Regarding receptor interactions, DHEA and its sulfated form, DHEA-S, can directly bind to androgen and estrogen receptors, although with a much lower affinity than their downstream metabolites like testosterone and estradiol nih.govnih.gov. The majority of DHEA's hormonal effects are therefore considered to be mediated by its conversion to these more potent steroids nih.gov. Because 7-keto-DHEA does not undergo this conversion, its interaction with these hormonal pathways is negligible, representing a critical point of biochemical divergence from DHEA healthorchard.com.

Table 2: Comparative Biochemical Profile

| Biochemical Feature | This compound (and its key metabolites, e.g., 7-Keto-DHEA) | Dehydroepiandrosterone (DHEA) |

|---|---|---|

| Conversion to Sex Hormones (Testosterone, Estrogen) | No healthorchard.comlifeextension.com | Yes mdpi.comnih.gov |

| Primary Mechanism of Action | Enhancement of thermogenesis healthorchard.comwebmd.com | Precursor to androgens and estrogens; direct receptor interaction nih.govnih.gov |

| Key Associated Enzymes | Fatty Acyl CoA Oxidase, Malic Enzyme, Glycerol-3-phosphate dehydrogenase lifeextension.com | 3β-hydroxysteroid dehydrogenase, 17β-hydroxysteroid dehydrogenase mdpi.comnih.gov |

| Interaction with Androgen/Estrogen Receptors | Negligible direct hormonal effect healthorchard.com | Low-affinity binding; primarily acts via conversion to high-affinity hormones nih.govnih.gov |

Future Directions in Research on 3 Hydroxyandrosta 5,7 Dien 17 One

Elucidation of Novel Biosynthetic and Metabolic Pathways

While 3-Hydroxyandrosta-5,7-dien-17-one is recognized as an intermediate, the full scope of its natural occurrence and the pathways governing its formation and degradation remain partially understood. A significant area of future research lies in identifying and characterizing novel biosynthetic routes in various organisms.

Studies have confirmed a "5,7-diene pathway" in horse fetal gonadal tissue, where the compound is produced from precursors like 5,7-cholestadien-3β-ol and 3β-hydroxy-5,7-pregnadien-20-one. nih.gov This finding suggests that specific enzymes capable of acting on substrates with the 5,7-diene moiety are active in this tissue, leading to the formation of this compound as a precursor to the estrogen equilin (B196234). nih.gov

Furthermore, the accumulation of steroidal 5,7-dienes in individuals with Smith-Lemli-Opitz syndrome, a condition caused by a deficiency in 7-dehydrocholesterol (B119134) reductase, points to a link with cholesterol biosynthesis. nih.gov Research indicates that P450 side-chain cleavage enzymes can process 7-dehydrocholesterol, raising the possibility of alternative in vivo production routes for 5,7-diene steroids. nih.gov

Future research will likely focus on:

Genomic and Proteomic Approaches: Utilizing advanced techniques to identify and characterize the specific enzymes (e.g., cytochrome P450s, reductases) responsible for the biosynthesis and metabolism of this compound in different species.

Metabolomic Profiling: Searching for this compound and its metabolites in a wider range of biological tissues and fluids to understand its distribution and physiological relevance.

Computational Modeling: Employing computational tools to predict potential metabolic pathways and enzymatic reactions, guiding targeted experimental validation. nih.gov

Development of Advanced Synthetic Methodologies

Efficient and scalable synthesis of this compound is crucial for supplying material for further research and potential applications. Current methods often involve a combination of microbial biotransformation and chemical synthesis.

Future advancements in synthesis are expected to explore:

Novel Catalysis: Investigating transition-metal-mediated reactions, such as cobalt-induced cycloadditions, which have shown promise in constructing complex steroid skeletons and could offer new routes to the androstane (B1237026) core. researchgate.net

Green Chemistry: Developing more environmentally benign synthetic processes by minimizing hazardous reagents and solvents and improving atom economy.

Total Synthesis: Exploring convergent total synthesis strategies that build the molecule from smaller, specifically designed building blocks, potentially allowing for greater flexibility in creating analogs. researchgate.net

| Precursor | Key Steps | Overall Yield | Reference |

| Dehydroepiandrosterone (B1670201) (DHEA) | Microbial 7α-hydroxylation (Gibberella zeae), chemical substitution, and dehydrochlorination. | 54.6% | nih.gov |

| 21-Acetoxypregnenolone | Synthesis of diacetate, allylic bromination/dehydrobromination, and oxygen-dependent side-chain cleavage. | 49% (for 17β-carboxylic acid derivative) | nih.gov |

Discovery of Undiscovered Enzymatic Transformations

The use of microorganisms in steroid synthesis highlights the vast potential of enzymes as powerful and specific catalysts. The hydroxylation of DHEA by Gibberella zeae is a prime example of a highly regio- and stereospecific biotransformation. researchgate.netnih.gov Filamentous fungi, in particular, are known to possess a diverse arsenal (B13267) of enzymes capable of modifying steroid structures in unique ways. researchgate.net

Future research in this area will be directed towards:

Microbial Screening: Systematically screening diverse collections of microorganisms (fungi, bacteria, yeast) for novel enzymatic activities that can modify this compound or its precursors. This could include hydroxylations at different positions, oxidations, reductions, or even ring-opening reactions.

Enzyme Isolation and Engineering: Identifying, isolating, and characterizing the specific enzymes (often cytochrome P450 monooxygenases) responsible for these transformations. Subsequent protein engineering could be used to alter substrate specificity or improve catalytic efficiency.

Cell-Free Systems: Developing cell-free enzymatic systems for steroid synthesis, which can offer higher product concentrations and simpler purification processes compared to whole-cell biotransformations.

Exploration of New Biological Roles and Molecular Targets (excluding human therapeutic)

While the role of this compound as a biosynthetic intermediate is established, its own intrinsic biological activities are largely unexplored. Research on a closely related derivative, 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid, has revealed potent anti-proliferative effects on various cell types, including keratinocytes and melanocytes. nih.gov This derivative was shown to influence the cell cycle and modulate the expression of key regulatory genes. nih.gov

This suggests that the parent compound may also possess important biological functions. Future non-therapeutic research could investigate:

Cellular and Molecular Mechanisms: Using in vitro cell culture models to study the effects of this compound on fundamental cellular processes like proliferation, differentiation, and apoptosis.

Receptor Binding Studies: Screening the compound against a panel of nuclear receptors and other potential protein targets to identify its molecular binding partners.

Gene Expression Analysis: Employing transcriptomics to understand how the compound alters global gene expression patterns in target cells, providing clues to its mechanism of action.

Comparative Endocrinology: Further investigating its role in non-human species, such as its function as a precursor to estrogens like equilin in horses, to broaden our understanding of steroid diversity in the animal kingdom. nih.gov

| Biological Activity (of 17β-COOH derivative) | Cell Type | Effect | Reference |

| Anti-proliferation | Human Keratinocytes | Dose-dependent inhibition | nih.gov |

| Anti-proliferation | Melanoma Cells | Inhibition | nih.gov |

| Cell Cycle Regulation | Human Keratinocytes | Slowing of G1/G0 phases | nih.gov |

| Gene Expression | Human Keratinocytes | Decreased EGFR, bcl2, cyclin E2; Increased involucrin (B1238512) | nih.gov |

| Cell Differentiation | HL60 Leukemia Cells | Induction of monocyte-like differentiation | nih.gov |

Refinement of Analytical Techniques for Trace Analysis

The ability to accurately detect and quantify this compound in complex biological samples is essential for studying its biosynthesis and metabolism. Current methods used for characterization include standard techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

However, to detect the potentially low endogenous concentrations of this compound in biological fluids and tissues, more sensitive and specific analytical methods are required. Future efforts will concentrate on:

LC-MS/MS Method Development: Developing and validating highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the robust quantification of the compound in matrices such as plasma, serum, and tissue homogenates.

High-Resolution Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) for unambiguous identification and structural elucidation of the compound and its metabolites in complex mixtures.

Derivatization Strategies: Creating chemical derivatives of the steroid to enhance its ionization efficiency in mass spectrometry or its detection by other methods, thereby improving analytical sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.